Pentafluorobenzonitrile

Description

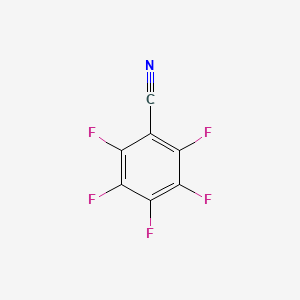

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentafluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWJGZQOGXGSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061126 | |

| Record name | Pentafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-82-0 | |

| Record name | Pentafluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,3,4,5,6-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAFLUOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68CN7ME67X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentafluorobenzonitrile (CAS 773-82-0): A Comprehensive Technical Guide for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Perfluorinated Building Block

Pentafluorobenzonitrile (PFBN), with CAS registry number 773-82-0, is a highly versatile fluorinated aromatic compound that has become an indispensable tool in modern organic synthesis.[1][2] Its structure, a benzene ring fully substituted with five fluorine atoms and a nitrile group, imparts a unique combination of chemical stability, reactivity, and electronic properties.[1][3] The strong electron-withdrawing nature of the fluorine atoms and the nitrile group renders the aromatic ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5] This inherent reactivity, coupled with the metabolic stability often conferred by fluorine atoms, makes PFBN a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and fluorinated polymers.[1][6][7] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][3] Its high degree of fluorination significantly influences its physical properties, such as its boiling point, density, and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 773-82-0 | [3][8] |

| Molecular Formula | C₇F₅N | [3][8] |

| Molecular Weight | 193.07 g/mol | [1][8] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 162-164 °C | [1] |

| Melting Point | 2.4 °C | [1] |

| Density | 1.532 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.442 | [1] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [5] |

| Solubility | Insoluble in water | [9] |

The spectroscopic signature of this compound is well-defined and serves as a crucial tool for its identification and characterization. Key spectroscopic data are summarized below.

Spectroscopic Data:

-

¹⁹F NMR: The ¹⁹F NMR spectrum is characteristic of a pentafluorophenyl group and provides definitive structural confirmation.

-

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for the seven carbon atoms, with the chemical shifts influenced by the attached fluorine atoms and the nitrile group.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically around 2240 cm⁻¹. Other characteristic peaks arise from the C-F and aromatic C=C stretching vibrations.[8][10]

-

Mass Spectrometry (MS): The mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 193.[8][11]

Synthesis of this compound

The most common and economically viable industrial synthesis of this compound involves the halogen exchange (HALEX) reaction of pentachlorobenzonitrile with a fluoride salt, typically potassium fluoride (KF).[7][12] This reaction is usually carried out at high temperatures in a polar aprotic solvent or, in some processes, without a solvent.[12]

Figure 1: General scheme for the synthesis of this compound via halogen exchange.

Experimental Protocol: Synthesis of this compound from Pentachlorobenzonitrile [7][12]

-

Reactant Preparation: In a suitable high-pressure reactor equipped with a mechanical stirrer and a condenser, add pentachlorobenzonitrile, a high-boiling point solvent (such as sulfolane or benzonitrile), and a dehydrating agent.

-

Azeotropic Dehydration: Heat the mixture to reflux to remove any residual water azeotropically.

-

Fluorination: After cooling, add spray-dried potassium fluoride and a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to the reactor.

-

Reaction: Heat the reaction mixture to a temperature between 170 °C and 230 °C and maintain it for several hours with vigorous stirring.[7] The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture and filter to remove the inorganic salts (KCl and unreacted KF).

-

Purification: The filtrate is then subjected to fractional distillation under vacuum to isolate the pure this compound product. The product is typically obtained as a fraction boiling at 66-74 °C under 30 mmHg vacuum.[7]

Chemical Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pentafluorophenyl ring makes it exceptionally reactive towards nucleophiles. The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr), where a fluorine atom is displaced by a nucleophile.[4]

Due to the strong activating effect of the nitrile group, the fluorine atom at the para (C-4) position is the most susceptible to nucleophilic attack.[4] This high regioselectivity is a key feature that makes PFBN a valuable synthetic intermediate.

Figure 2: General mechanism of the SNAr reaction of this compound.

A wide variety of nucleophiles can be employed in SNAr reactions with this compound, including:

-

O-Nucleophiles: Alkoxides, phenoxides, and hydroxides.[4]

-

N-Nucleophiles: Ammonia, primary and secondary amines, and anilines.[4]

-

S-Nucleophiles: Thiolates.

-

C-Nucleophiles: Carbanions and organometallic reagents.[4]

Experimental Protocol: A Typical SNAr Reaction with an Amine

This protocol describes the synthesis of a 4-amino-2,3,5,6-tetrafluorobenzonitrile derivative.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Nucleophile: Add the amine (1 to 1.2 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents) to the solution. The base is used to neutralize the HF that is formed during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development and Materials Science

The unique properties of this compound make it a valuable building block in several high-tech industries.

Pharmaceutical and Agrochemical Synthesis

The introduction of a fluorinated aromatic ring can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1] The fluorine atoms can block metabolic pathways and improve the lipophilicity of the molecule, leading to better cell membrane permeability.[1] PFBN is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. For instance, it is a precursor in the synthesis of the antibiotic Moxifloxacin and the agricultural chemical Fenfluthrin.[7][13]

Liquid Crystals and Advanced Materials

This compound is used in the synthesis of liquid crystal materials for display technologies.[1][6] The high polarity and unique electronic properties of the pentafluorophenyl group contribute to the desired mesomorphic and electro-optical properties of liquid crystals.[1] Furthermore, PFBN is a monomer used in the production of high-performance fluorinated polymers, such as poly(ether nitrile)s.[14][15] These polymers exhibit excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in the electronics and aerospace industries.[2][15]

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[16][17] It can cause skin and eye irritation.[16] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16] Incompatible materials include strong oxidizing agents.[16]

Conclusion

This compound is a cornerstone of modern fluorine chemistry, offering a unique combination of reactivity and stability. Its predictable regioselectivity in nucleophilic aromatic substitution reactions makes it an invaluable tool for the synthesis of complex molecules with tailored properties. For researchers and professionals in drug development and materials science, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in creating innovative and high-performance products.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

- Journal of the Chemical Society C: Organic. (n.d.). Polyfluoroarenes. Part XVII. Some reactions of this compound. RSC Publishing.

- Santa Cruz Biotechnology. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile Material Safety Data Sheet.

- CymitQuimica. (n.d.). CAS 773-82-0: this compound.

- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - this compound.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- (n.d.).

- Chem-Impex. (n.d.). This compound.

- Google Patents. (n.d.). JPS60184057A - Preparation of this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile: Properties, Applications, and Its Role as a Key Intermediate.

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, pentafluoro- (CAS 773-82-0). Retrieved from [Link].

- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile 99% 773-82-0.

- Ambeed. (n.d.). 773-82-0|2,3,4,5,6-Pentafluorobenzonitrile.

- Google Patents. (n.d.). CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.

- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0.

- Tamborski, C. (1966). FLUOROAROMATIC CHEMISTRY: SYNTHESIS, PROPERTIES, AND APPLICATIONS OF CERTAIN POLYFLUOROARYL- ORGANOMETALLIC COMPOUNDS. DTIC.

- ChemicalBook. (2025, September 25). This compound | 773-82-0.

- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0.

- Kimura, K., et al. (2001). Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s Derived from 2,3,4,5,6-Pentafluorobenzonitrile. Polymer Journal, 33(3), 290-296.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Polyfluorocarbanion chemistry. Part III. Reaction of hexafluoropropene with this compound. RSC Publishing.

- Sigma-Aldrich. (n.d.). 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 18). Exploring the Catalytic Power of this compound in Modern Organic Synthesis.

- Midas Pharma. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC - NIH. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). This compound, 99% 5 g | Buy Online.

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, pentafluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 28). Perfluorocycloparaphenylenes. PMC - NIH. Retrieved from [Link]

- The Royal Society of Chemistry. (2022).

- (n.d.). This compound.

- MDPI. (n.d.).

- Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis.

- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 773-82-0: this compound | CymitQuimica [cymitquimica.com]

- 4. Polyfluoroarenes. Part XVII. Some reactions of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]

- 8. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. Benzonitrile, pentafluoro- [webbook.nist.gov]

- 11. Benzonitrile, pentafluoro- [webbook.nist.gov]

- 12. JPS60184057A - Preparation of this compound - Google Patents [patents.google.com]

- 13. Pentafluorobenzonitrile [midas-pharma.com]

- 14. 2,3,4,5,6-五氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.ie [fishersci.ie]

A Senior Application Scientist's Guide to Pentafluorobenzonitrile: Properties, Synthesis, and Applications

Introduction

Pentafluorobenzonitrile (PFBN), a prominent member of the fluorinated aromatic compound family, stands as a cornerstone in modern synthetic chemistry. Characterized by a benzene ring fully substituted with five fluorine atoms and a nitrile functional group, this compound exhibits a unique confluence of chemical stability and controlled reactivity.[1][2][3] Its molecular formula is C₇F₅N, and it has a molecular weight of approximately 193.07 g/mol .[1][4][5] The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic ring, making PFBN an indispensable building block and a versatile intermediate.[1][6] This guide provides an in-depth exploration of its physicochemical properties, a validated synthesis protocol, its critical applications in high-value industries, and essential safety protocols, tailored for researchers and professionals in drug development and material science.

Physicochemical and Spectroscopic Data

The utility of this compound in precision synthesis is underpinned by its distinct physical properties. These characteristics dictate its handling, reaction conditions, and purification methods. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇F₅N | [1][4][6] |

| Molecular Weight | 193.07 g/mol | [1][4][7] |

| CAS Number | 773-82-0 | [1][4][6] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.532 g/mL at 25 °C | [1][8] |

| Boiling Point | 162-164 °C | [1][6] |

| Melting Point | 2.4 °C | [1][7] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [1] |

| Refractive Index (n20/D) | 1.442 | [1] |

| Purity (Typical) | ≥ 99% (GC) | [1][6] |

Molecular Structure and Reactivity Profile

The chemical behavior of this compound is a direct consequence of its unique molecular architecture. The five highly electronegative fluorine atoms create a significantly electron-deficient (π-deficient) aromatic system. This electronic polarization is the primary driver of its characteristic reactivity.

Caption: Molecular structure of this compound.

Causality of Reactivity: The profound electron-withdrawing effect of the perfluorinated ring activates it towards Nucleophilic Aromatic Substitution (SₙAr) reactions. This is the cornerstone of PFBN's utility. Unlike electron-rich benzene, which undergoes electrophilic substitution, the electron-poor nature of PFBN makes it an excellent substrate for attack by nucleophiles. The substitution typically occurs at the para position (C4, opposite the nitrile group) due to the combined activating and directing effects of the fluorine and nitrile substituents. This predictable regioselectivity is a significant advantage in complex molecular synthesis.

Validated Synthesis Protocol: Halogen Exchange (Halex) Reaction

The most economically viable and industrially scalable method for producing this compound is the halogen exchange (Halex) reaction, starting from Pentachlorobenzonitrile.[9][10] This process involves the substitution of chlorine atoms with fluorine atoms using an anhydrous fluoride salt at elevated temperatures.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Preparation and Charging: A high-temperature, mechanically stirred reactor equipped with a condenser for azeotropic dehydration is rendered inert with nitrogen gas. Pentachlorobenzonitrile, a suitable high-boiling polar aprotic solvent (e.g., sulfolane), and a dehydrating agent are charged into the vessel.[10]

-

Azeotropic Dehydration: The mixture is heated to remove residual water via azeotropic distillation. This step is critical as water can significantly reduce the efficacy of the fluoride salt.

-

Fluorinating Agent Addition: Anhydrous potassium fluoride (KF) is added to the dried mixture. In some advanced protocols, a phase-transfer catalyst may be introduced to enhance the reaction rate.[10]

-

Halogen Exchange Reaction: The reaction mixture is heated to a temperature range of 170-230 °C under an inert atmosphere.[10] The reaction proceeds for several hours, during which the chlorine atoms are progressively replaced by fluorine. The progress can be monitored by Gas Chromatography (GC).

-

Workup and Salt Removal: Upon completion, the reactor is cooled. The resulting slurry contains the product, solvent, and precipitated salts (primarily KCl and unreacted KF). The salts are removed by filtration.[9][10]

-

Purification: The filtrate, containing this compound and the high-boiling solvent, is transferred to a distillation apparatus. The final product is purified via vacuum distillation to achieve a purity of ≥99%.[10]

This self-validating protocol ensures high yield and purity by systematically removing water before the reaction and efficiently separating the product from inorganic salts and solvent after the reaction.

Core Applications in Drug Development and Material Science

The unique properties endowed by the pentafluorophenyl moiety make PFBN a valuable precursor in several advanced fields.

-

Pharmaceutical and Agrochemical Synthesis: Fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity.[1][2] PFBN is a key intermediate in the synthesis of:

-

Quinolone Antibiotics: It is used in the synthesis of drugs like Sparfloxacin.[10]

-

Advanced Agrochemicals: It serves as a building block for potent pesticides and herbicides, where the fluorinated structure enhances efficacy and environmental resistance.[1][2][10]

-

Bioactive Molecules: It was used to synthesize pentafluorophenyl analogs of neurotransmitters like noradrenaline and adrenaline for pharmacological studies.

-

-

Material Science: The thermal stability and unique electronic properties of PFBN are leveraged in the creation of high-performance materials.[6]

-

Liquid Crystals: It is a precursor for liquid crystal materials used in high-performance displays and optical devices.[1][2] The polarity of the C-F bonds contributes to the necessary alignment properties.[1]

-

Fluorinated Polymers: PFBN is used to synthesize novel fluorinated poly(ether nitrile)s, which possess exceptional thermal stability and chemical resistance, making them suitable for demanding electronic and aerospace applications.

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols.

-

Primary Hazards:

-

Handling and Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its defined molecular formula (C₇F₅N) and molecular weight (193.07 g/mol ) are the starting points for understanding its profound utility. The strategic placement of five fluorine atoms creates a platform for predictable and efficient SₙAr chemistry, allowing for the construction of complex, high-value molecules. For professionals in drug discovery, agrochemical development, and material science, a thorough understanding of PFBN's properties, synthesis, and handling is paramount to harnessing its full potential in creating next-generation products.

References

-

This compound | C7F5N | CID 69882 - PubChem . National Center for Biotechnology Information. [Link]

-

Exploring 2,3,4,5,6-Pentafluorobenzonitrile: Properties and Applications . Medium. [Link]

-

2,3,4,5,6-Pentafluorobenzonitrile: Properties, Applications, and Its Role as a Key Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound . Angene International Limited. [Link]

- Preparation of this compound.

-

This compound . ChemBK. [Link]

-

This compound SAFETY DATA SHEET . Fisher Scientific. [Link]

- Preparation method of 2,3,4,5,6-pentafluorobenzonitrile.

- Fluorobenzonitrile compound preparation method.

-

This compound . Midas Pharma. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 773-82-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [qi-chem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 773-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. JPS60184057A - Preparation of this compound - Google Patents [patents.google.com]

- 10. CN104151196A - Preparation method of 2,3,4,5,6-pentafluorobenzonitrile - Google Patents [patents.google.com]

- 11. fishersci.ie [fishersci.ie]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of Pentafluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzonitrile (C₇F₅N) is a highly versatile fluorinated aromatic compound that has garnered significant attention across various scientific disciplines, particularly in pharmaceutical and agrochemical synthesis, as well as materials science.[1] Its unique molecular structure, characterized by a benzene ring fully substituted with five fluorine atoms and a nitrile functional group, imparts exceptional chemical stability and reactivity.[2][3] The strong electron-withdrawing nature of the fluorine atoms significantly influences the molecule's physical and chemical properties, making it a valuable building block for the synthesis of complex fluorinated molecules.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, offering both established data and detailed experimental protocols for their determination, thereby serving as a vital resource for professionals in research and development.

Core Physical Properties

The distinct physical characteristics of this compound are fundamental to its handling, application, and the design of synthetic routes. These properties are summarized in the table below, followed by a more detailed discussion of each.

| Property | Value | Source(s) |

| Molecular Formula | C₇F₅N | [1][2][4] |

| Molecular Weight | 193.07 g/mol | [2][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Density | 1.532 g/mL at 25 °C | [2][4][5][6] |

| Boiling Point | 162-164 °C | [2][4][6] |

| Melting Point | 2.4 °C | [2][4][7][8] |

| Refractive Index (n²⁰/D) | 1.442 | [2][4][6] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [6][9] |

| Solubility | Low solubility in water; soluble in many organic solvents. | [10][11] |

| Vapor Pressure | Data not readily available |

Molecular Structure and Weight

This compound's structure, with a pentasubstituted aromatic ring, is key to its properties. The molecular formula is C₇F₅N, and its calculated molecular weight is approximately 193.07 g/mol .[2][4][5]

Caption: 2D structure of this compound.

Density

The density of this compound is consistently reported as 1.532 g/mL at 25 °C.[2][4][5][6] This relatively high density is a direct consequence of the presence of five heavy fluorine atoms on the benzene ring.

Boiling and Melting Points

This compound is a liquid at room temperature with a boiling point in the range of 162-164 °C.[2][4][6] Its melting point is 2.4 °C, indicating a narrow liquid range at ambient pressures.[2][4][7][8]

Refractive Index

The refractive index, a measure of how light propagates through a substance, is a useful parameter for identification and purity assessment. For this compound, the refractive index (n²⁰/D) is 1.442.[2][4][6]

Solubility Profile

Vapor Pressure

Detailed vapor pressure data for this compound at various temperatures is not extensively published in readily accessible literature. This property is crucial for applications involving distillation, sublimation, and for safety assessments related to inhalation exposure.

Spectral Properties

The spectral data of this compound are indispensable for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of pure this compound is expected to be silent in the aromatic region. Any observed signals would likely be from impurities or a reference standard.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The spectrum will show distinct signals for the five fluorine-bearing aromatic carbons and the nitrile carbon. The carbon signals will exhibit complex splitting patterns due to coupling with the fluorine atoms.

-

¹⁹F NMR: ¹⁹F NMR is a powerful technique for characterizing fluorinated compounds.[13] The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals corresponding to the ortho, meta, and para fluorine atoms, with characteristic chemical shifts and coupling constants. A published spectrum shows signals at approximately -141.75 ppm (para-F), -131.5 ppm (meta-F), and -150.42 ppm (ortho-F).[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. Key expected absorptions include:

-

C≡N stretch: A sharp, strong absorption band around 2230-2240 cm⁻¹.

-

C-F stretches: Strong absorption bands in the region of 1000-1400 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 193. The fragmentation pattern will be influenced by the stable perfluorinated aromatic ring.[8]

Experimental Protocols for Physical Property Determination

The following protocols are standardized methods that can be adapted for the determination of the physical properties of this compound in a laboratory setting.

Workflow for Physical Property Determination

Caption: Experimental workflow for physical property determination.

Determination of Boiling Point (Capillary Method)

Objective: To accurately determine the boiling point of this compound.

Materials:

-

Thiele tube or oil bath

-

High-temperature thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

This compound sample

-

Heating mantle or Bunsen burner

-

Stand and clamps

Procedure:

-

Fill the Thiele tube or oil bath with a suitable high-boiling liquid (e.g., silicone oil).

-

Add a small amount (1-2 mL) of this compound to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the oil bath, making sure the oil level is above the sample level but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube or the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[5][14][15] Record this temperature.

-

Repeat the measurement two more times for accuracy.

Measurement of Refractive Index (Abbe Refractometer)

Objective: To measure the refractive index of this compound.

Materials:

-

Abbe refractometer

-

This compound sample

-

Dropper or pipette

-

Lens paper

-

Ethanol or acetone for cleaning

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry. Clean with ethanol or acetone and lens paper if necessary.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the this compound sample onto the lower prism.

-

Close the prisms firmly.

-

Adjust the light source and mirror to get optimal illumination of the crosshairs in the eyepiece.

-

Turn the coarse and fine adjustment knobs until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

If a colored band is visible, adjust the dispersion compensator to remove the color and sharpen the boundary.

-

Read the refractive index value from the scale.[16][17][18][19][20]

-

Record the temperature at which the measurement was taken.

-

Clean the prisms thoroughly after the measurement.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Materials:

-

Small test tubes or vials

-

This compound sample

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

-

Vortex mixer or shaker

-

Analytical balance

Qualitative Procedure:

-

Add a small, known amount (e.g., 10 mg) of this compound to a test tube.

-

Add the solvent dropwise while vortexing or shaking.

-

Observe if the solute dissolves completely.

-

Categorize the solubility as soluble, sparingly soluble, or insoluble based on the amount of solvent required.[1][6]

Quantitative Procedure (Gravimetric Method):

-

Prepare a saturated solution of this compound in the desired solvent by adding an excess of the solute to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the solute residue.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6][21] It is harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[6][9]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[4][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable fluorinated building block with a unique set of physical properties that are critical to its application in research and industry. This guide has provided a comprehensive overview of these properties, including tabulated data, spectral characteristics, and detailed experimental protocols for their determination. A thorough understanding of these fundamental physical parameters is essential for the safe and effective use of this compound in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 2,3,4,5,6-Pentafluorobenzonitrile: Properties and Applications. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Stacked 19 F NMR spectra of 2,3,4,5,6-pentaflourobenzo-nitrile (PFBN),... [Link]

-

ACS Publications. Method for Determining Solubility of Slightly Soluble Organic Compounds. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

NIST. Benzonitrile, pentafluoro- Mass Spectrum. [Link]

-

Tamilnadu Test House. Method Of Refractive Index Measurement Instrument. [Link]

-

GVDA. How to measure the refractive index. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Materials. [Link]

-

NIST. Benzonitrile, pentafluoro- IR Spectrum. [Link]

-

NIST. Benzonitrile, pentafluoro- Ion clustering data. [Link]

-

NIST. Benzonitrile, pentafluoro- Gas phase ion energetics data. [Link]

-

Chemistry For Everyone. How Is Refractive Index Measured?. [Link]

-

ACS Publications. 4 - Supporting Information. [Link]

-

Hanna Instruments. How to Accurately Measure Refractive Index. [Link]

-

Mettler Toledo. Refractive Index: All You Need to Know. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Solubility of Things. Benzonitrile. [Link]

-

SpectraBase. Pentafluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

YouTube. The Ultimate Infrared Spectrum Interpretation Software. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. phillysim.org [phillysim.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. CAS 773-82-0: this compound | CymitQuimica [cymitquimica.com]

- 11. Benzonitrile, pentafluoro- [webbook.nist.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 17. gvda-instrument.com [gvda-instrument.com]

- 18. youtube.com [youtube.com]

- 19. blog.hannainst.com [blog.hannainst.com]

- 20. mt.com [mt.com]

- 21. 2,3,4,5,6-五氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: The Significance of Pentafluorobenzonitrile

An In-Depth Technical Guide to the Physicochemical Properties of Pentafluorobenzonitrile

This compound (C₇F₅N) is a highly specialized, fluorinated aromatic compound that serves as a cornerstone in modern synthetic chemistry.[1][2] Its structure, which features a benzene ring fully substituted with five highly electronegative fluorine atoms and a nitrile functional group, imparts exceptional chemical stability and unique reactivity.[1][2] These characteristics make it a valuable intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and high-performance materials such as liquid crystals and fluorinated polymers.[1][2][3] For researchers and drug development professionals, a thorough understanding of its fundamental physical properties, particularly its melting and boiling points, is critical for its safe handling, reaction optimization, and purification. This guide provides a detailed examination of these properties, the underlying physicochemical principles, and validated experimental protocols for their determination.

Core Physicochemical Properties

The distinct physical characteristics of this compound are a direct consequence of its molecular structure. It exists as a clear, colorless to pale yellow liquid at standard room temperature.[1] A summary of its key quantitative properties is presented below for quick reference.

| Property | Value | Source(s) |

| Melting Point | 2.4 °C | [1][4][5] |

| Boiling Point | 162-164 °C (at 760 mmHg) | [1][3][4] |

| Density | 1.532 g/mL (at 25 °C) | [1][3][4] |

| Molecular Weight | 193.07 g/mol | [1][6] |

| Refractive Index (n20/D) | 1.442 | [3][4] |

| Flash Point | 29 °C / 84.2 °F | [7] |

Analysis of Melting and Boiling Points: A Mechanistic Perspective

The melting and boiling points of a substance are dictated by the strength of its intermolecular forces. In this compound, several factors contribute to its observed thermal properties.

-

High Molecular Weight: With a molecular weight of 193.07 g/mol , this compound is significantly heavier than its non-fluorinated analog, benzonitrile (103.12 g/mol ).[1][6] This increased mass leads to stronger London dispersion forces, which are temporary attractive forces arising from fluctuating electron clouds. Overcoming these forces requires more thermal energy, contributing to a relatively high boiling point.[8]

-

Dipole-Dipole Interactions: The molecule possesses a strong dipole moment. The five carbon-fluorine (C-F) bonds and the carbon-nitrogen (C≡N) triple bond are highly polar. The exceptional electronegativity of the fluorine atoms creates a significant electron-withdrawing effect from the aromatic ring, while the nitrile group is also strongly electron-withdrawing. This permanent charge separation results in strong dipole-dipole interactions between molecules, which require substantial energy to overcome during phase transitions.

-

Molecular Packing and Melting Point: The melting point of 2.4 °C is just below standard ambient temperature, explaining why it is typically handled as a liquid.[4][5] This relatively low melting point, despite the strong intermolecular forces, is influenced by the molecule's ability to pack into a stable crystal lattice. The planar but somewhat bulky nature of the pentafluorophenyl group can influence packing efficiency. Impurities in a sample can disrupt this crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8]

Experimental Determination Protocols

Accurate determination of melting and boiling points is a fundamental technique for verifying the identity and purity of a compound. The following protocols are tailored for this compound, incorporating essential safety measures.

Safety Precautions

This compound is a hazardous substance. It is a flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[7][9][10] It causes serious eye and skin irritation and may cause respiratory irritation.[9][10] All handling must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[11] Keep away from heat, sparks, and open flames.[7]

Protocol 1: Melting Point Determination (Capillary Method)

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from solid to liquid. Since the melting point is 2.4 °C, this determination requires a cooling bath.

Methodology:

-

Sample Preparation: Place a small amount of liquid this compound in a watch glass and cool it in an ice-salt bath or a cryocooler until it fully solidifies.

-

Pulverization: Once solid, quickly pulverize the sample into a fine powder using a pre-chilled spatula.

-

Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube gently on a hard surface to pack the solid into the bottom. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Use a melting point apparatus capable of sub-ambient temperatures or a Thiele tube setup with a suitable cooling fluid (e.g., ethanol/dry ice bath). Secure the capillary tube to a low-temperature thermometer.[12]

-

Measurement:

-

Cool the apparatus to approximately 0 °C.

-

Allow the temperature to rise very slowly, at a rate of no more than 1 °C per minute, as you approach the expected melting point.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).

Caption: Workflow for determining the melting point of this compound.

Protocol 2: Boiling Point Determination (Simple Distillation Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the atmospheric pressure. Simple distillation is a reliable method for its determination.[12]

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample and Boiling Chips: Place 5-10 mL of this compound into the round-bottom flask. Add 2-3 boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in thermal equilibrium with the boiling liquid.

-

Heating and Distillation:

-

Gently heat the flask using a heating mantle.

-

Observe the liquid as it begins to boil and the vapor rises.

-

Watch for the condensation ring to rise and pass into the condenser.

-

Record the temperature when it stabilizes as the distillate is collected at a steady rate (approximately 1 drop per second). This stable temperature is the boiling point.

-

-

Atmospheric Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, the observed boiling point may need to be corrected using a nomograph or appropriate formula.

Caption: Workflow for determining the boiling point via simple distillation.

Conclusion

The melting point of 2.4 °C and boiling point of 162-164 °C are defining physical properties of this compound, governed by its high molecular weight and strong polar intermolecular forces.[1][4] These characteristics render it a liquid under normal laboratory conditions, which is convenient for its use as a reagent or solvent in synthetic applications. An accurate understanding and experimental verification of these values are essential for ensuring the purity of the material and for designing safe and effective protocols in research and development settings. The methodologies and data presented in this guide serve as a comprehensive resource for scientists working with this versatile fluorochemical.

References

-

ChemicalBook. This compound CAS#: 773-82-0.

-

Santa Cruz Biotechnology. 2,3,4,5,6-Pentafluorobenzonitrile Material Safety Data Sheet.

-

LookChem. Exploring 2,3,4,5,6-Pentafluorobenzonitrile: Properties and Applications.

-

Fisher Scientific. SAFETY DATA SHEET - this compound.

-

ChemicalBook. This compound | 773-82-0.

-

Fisher Scientific. SAFETY DATA SHEET (AC188340000).

-

Chem-Impex. This compound.

-

Sigma-Aldrich. 2,3,4,5,6-Pentafluorobenzonitrile 99%.

-

Sigma-Aldrich. 2,3,4,5,6-Pentafluorobenzonitrile 99% (Alternative Listing).

-

ChemicalBook. 773-82-0 CAS MSDS (this compound).

-

National Institutes of Health (PubChem). This compound | C7F5N | CID 69882.

-

CymitQuimica. 4-(Pentafluorothio)benzonitrile Safety Data Sheet.

-

ChemicalBook. This compound | 773-82-0 (Supplier Listing).

-

University of Calgary. Melting point determination.

-

chemistry edb (YouTube). Determination of the Melting and Boiling Points of Compounds.

-

Sigma-Aldrich. 2,3,4,5,6-Pentafluorobenzonitrile Safety Information.

-

BOC Sciences. This compound.

-

University of Technology, Iraq. experiment (1) determination of melting points.

-

Scribd. Experiment 5: Boiling Point and Melting Point Determination.

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3,4,5,6-五氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 773-82-0 [m.chemicalbook.com]

- 5. This compound | 773-82-0 [amp.chemicalbook.com]

- 6. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.ie [fishersci.ie]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of Pentafluorobenzonitrile in Organic Solvents

Abstract

Pentafluorobenzonitrile (C₇F₅N) is a highly versatile fluorinated aromatic compound pivotal to advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique molecular structure, featuring a perfluorinated benzene ring and a polar nitrile group, imparts exceptional chemical stability and reactivity.[1][3] A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective application, governing everything from reaction kinetics and purification to formulation and material processing. This guide provides a comprehensive overview of the principles dictating the solubility of this compound, offers predictive insights into its behavior in various solvent classes, and details a robust experimental protocol for the precise determination of its thermodynamic solubility. This document is intended for researchers, chemists, and drug development professionals who utilize this key synthetic building block.

Introduction: The Significance of a Fluorinated Synthon

This compound (CAS 773-82-0) has emerged as an essential intermediate in modern organic synthesis.[1] The five electron-withdrawing fluorine atoms dramatically alter the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and enhancing the stability of resulting molecules.[1][2] This property is leveraged in the synthesis of complex pharmaceutical ingredients, where fluorination can improve metabolic resistance and bioavailability.[1][4] In materials science, its incorporation into polymers can significantly enhance thermal stability and chemical resistance.[2]

The success of these synthetic applications is fundamentally tied to solvent selection, which hinges on the solubility of this compound. Proper solvent choice ensures homogeneous reaction conditions, facilitates purification processes like crystallization, and is crucial for formulating products such as liquid crystal mixtures or coatings.[1] Inadequate solubility can lead to poor reaction yields, processing difficulties, and unreliable performance. This guide, therefore, addresses the core need for a deeper understanding of its solubility profile.

Physicochemical Properties

A baseline understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 773-82-0 | [5] |

| Molecular Formula | C₇F₅N | [2] |

| Molecular Weight | 193.07 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Density | ~1.532 g/mL at 25 °C | [5][7] |

| Melting Point | 2.4 °C | [5] |

| Boiling Point | 162-164 °C | [5] |

| Refractive Index (n20/D) | ~1.442 | [5][7] |

| Flash Point | 29 °C (84.2 °F) | [8] |

Guiding Principles of Solubility

The solubility of this compound is a tale of two moieties: the highly non-polar, hydrophobic perfluorinated ring and the polar, hydrophilic nitrile group (-C≡N).

-

The Perfluorinated Ring (C₆F₅-) : Unlike a hydrocarbon ring, the C₆F₅- group is not only non-polar but also "fluorous." Fluorous compounds exhibit limited affinity for both polar (hydrophilic) and non-polar (lipophilic) hydrocarbon solvents, a phenomenon often described as "fluorophobicity." This drives them to self-associate or dissolve preferentially in other fluorinated solvents.

-

The Nitrile Group (-C≡N) : The nitrile group possesses a strong dipole moment, making it a polar functional group capable of engaging in dipole-dipole interactions and acting as a hydrogen bond acceptor. This part of the molecule promotes solubility in polar solvents.

The overall solubility in a given solvent is determined by the interplay of these opposing characteristics. This contrasts sharply with its non-fluorinated analog, benzonitrile, which is readily soluble in a wide range of common organic solvents like benzene, acetone, and ethanol due to the favorable interactions of its lipophilic phenyl ring and polar nitrile group.[2][4] For this compound, the dominant fluorinated ring character suggests that its solubility will be more nuanced.

Expected Solubility Profile in Organic Solvents

While extensive quantitative solubility data for this compound is not widely published, we can predict its behavior in common organic solvent classes based on the principles of "like dissolves like" and the unique nature of its functional groups.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The strong dipole moment of these solvents can effectively solvate the polar nitrile group, while their organic character provides some compatibility with the fluorinated ring. Acetonitrile, being a nitrile itself, is expected to be an excellent solvent. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | These solvents are moderately polar and can interact with the nitrile group. Their ability to dissolve a range of organic compounds makes them likely candidates for good solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents possess moderate polarity and are generally effective at dissolving a wide array of organic compounds, including those with some polar character. |

| Aromatic | Toluene, Benzene | Moderate | While the aromatic π-π stacking interactions are possible, the high fluorination of the ring may reduce this affinity compared to non-fluorinated aromatics. Solubility is expected but may not be as high as in polar aprotic solvents. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The ability of alcohols to hydrogen bond is less effective here as this compound is only a hydrogen bond acceptor. The strong hydrogen-bonding network of the solvent may be disrupted without a favorable enthalpic return, potentially limiting solubility. |

| Non-Polar | Hexane, Heptane | Low | The significant polarity of the nitrile group makes it incompatible with the purely non-polar, dispersion-force-driven environment of alkanes. |

| Aqueous | Water | Very Low | The large, hydrophobic/fluorophobic C₆F₅- ring dominates, leading to very poor water solubility, a characteristic noted in safety data sheets.[6][9] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For researchers requiring precise solubility data for process development or physicochemical profiling, the gold-standard shake-flask method is recommended. This protocol establishes the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.

5.1 Materials and Equipment

-

This compound (≥99% purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.

5.2 Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid/liquid solute remains undissolved to be clearly visible after equilibration, ensuring saturation.

-

Causality Insight: Adding a true excess is critical to ensure the solution reaches its maximum saturation point, representing the thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach equilibrium.

-

Causality Insight: Continuous agitation maximizes the surface area contact between the solute and solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium, where the rates of dissolution and precipitation are equal.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let undissolved material settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step removes any microscopic undissolved particles.

-

Causality Insight: Filtration is a crucial step. The presence of even microscopic solid particles in the aliquot will artificially inflate the measured concentration, leading to a significant overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

The calibration curve must be prepared using accurately weighed standards of this compound in the same solvent.

-

Causality Insight: A multi-point calibration curve is essential for accurate quantification. It validates the linear response of the detector to the analyte over the desired concentration range, ensuring the final calculated solubility value is trustworthy.

-

-

Calculation:

-

Calculate the concentration of the diluted sample using the regression equation from the calibration curve.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution.

-

Express the final solubility in desired units (e.g., mg/mL, mol/L, or g/100 g solvent).

-

Visualization of Key Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several interconnected factors. The relationship between the solute, solvent, and external conditions can be visualized as follows.

Caption: Key factors governing the solubility of this compound.

-

Solvent Polarity: As detailed in Section 4.0, the polarity of the solvent is the primary determinant. A good match with the dual nature of this compound, particularly with its polar nitrile group, is crucial for effective solvation.

-

Temperature: For most solid/liquid solutes, solubility increases with temperature as the added thermal energy helps overcome intermolecular forces in the solute lattice and solvent. While this compound is a liquid at room temperature, this principle still applies to its miscibility and dissolution energy.

-

Molecular Interactions: The specific intermolecular forces at play—dipole-dipole interactions between the nitrile and a polar solvent, or weaker van der Waals forces—dictate the energetic favorability of dissolution.

Conclusion

This compound is a cornerstone reagent whose utility is inextricably linked to its solubility characteristics. While its perfluorinated ring imparts a unique "fluorous" character, the polar nitrile group ensures solubility in a range of common polar aprotic and moderately polar organic solvents. This guide provides the theoretical framework and predictive tools for intelligent solvent selection. In the absence of extensive published quantitative data, the detailed shake-flask protocol presented herein offers a self-validating system for researchers to generate the precise, application-specific solubility data required to accelerate their research, development, and manufacturing goals.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2,3,4,5,6-Pentafluorobenzonitrile: Properties and Applications.

- Ningbo Inno Pharmchem Co., Ltd. (2025, November 18). Exploring the Catalytic Power of this compound in Modern Organic Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound (CAS 773-82-0): A Versatile Fluorochemical for Research and Industry.

-

Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzonitrile. Retrieved from [Link]

- Chapman, N. B., et al. (1967). Highly fluorinated analogues of pharmacologically active compounds. J. Chem. Soc. Sect. C, 293-296.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, February 2). Benzonitrile. Retrieved from [Link]

- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. toku-e.com [toku-e.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3,4,5,6-Pentafluorobenzonitrile 99 773-82-0 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. 773-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Handling and storage precautions for Pentafluorobenzonitrile

An In-depth Technical Guide to the Safe Handling and Storage of Pentafluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇F₅N, CAS No. 773-82-0) is a versatile fluorinated building block with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique chemical structure, characterized by a perfluorinated aromatic ring, imparts desirable properties such as thermal stability and specific reactivity.[2][3] However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and practical, field-proven insights. Our objective is to equip researchers and professionals with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Hazard Identification and Risk Assessment: A Mechanistic Perspective

This compound is classified as a flammable liquid and is harmful through inhalation, skin contact, and ingestion.[4][5] It is crucial to understand the chemical reasoning behind these hazards to appreciate the prescribed safety measures.

1.1. Flammability and Reactivity

With a flash point of 29°C (84.2°F), this compound's vapors can form explosive mixtures with air at temperatures commonly found in a laboratory setting.[6][7] The presence of five electron-withdrawing fluorine atoms on the benzene ring significantly influences its reactivity. While the C-F bond is exceptionally strong, the overall molecule is susceptible to reaction with strong oxidizing agents and strong acids.[8] Mixing with strong oxidizing acids can lead to violent reactions.[8] It is also important to note that nitriles, as a class, can polymerize in the presence of certain metals or metal compounds.[8]

1.2. Toxicity and Irritation

This compound is a potent irritant to the skin, eyes, and respiratory system.[8] Prolonged or repeated exposure can lead to dermatitis.[8] While aromatic nitriles like this compound do not readily liberate cyanide in the body, unlike their aliphatic counterparts, their systemic toxicity is still a significant concern.[8] Absorption through the skin can lead to systemic effects, and inhalation may cause respiratory irritation, with symptoms of overexposure including headache, dizziness, nausea, and vomiting.[6][7]

The following table summarizes the key hazard information for this compound:

| Hazard Classification | GHS Hazard Statement(s) | Signal Word |

| Flammable liquids | H226: Flammable liquid and vapor[4] | Warning |

| Acute toxicity, oral | H302: Harmful if swallowed[4][5] | Warning |

| Acute toxicity, dermal | H312: Harmful in contact with skin[4][5] | Warning |

| Acute toxicity, inhalation | H332: Harmful if inhaled[4][5] | Warning |

| Skin corrosion/irritation | H315: Causes skin irritation[4][5] | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[4][5] | Warning |

| Specific target organ toxicity | H335: May cause respiratory irritation[4][5] | Warning |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.

2.1. Engineering Controls

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9] Ventilation systems and any electrical equipment in the handling area should be explosion-proof.[6] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[6][10]

2.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves.[8] The choice of glove material should be based on the specific breakthrough time for this compound. Consult the glove manufacturer's compatibility charts.

-

Lab Coat: A flame-resistant lab coat is recommended.

-

Protective Clothing: For larger quantities or procedures with a high risk of exposure, additional protective clothing may be necessary.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[6]

Safe Handling and Experimental Protocols

Adherence to a strict protocol is paramount when working with this compound. The following workflow is designed as a self-validating system to ensure safety at each step.

Caption: A typical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Preparation:

-

Don all required PPE as outlined in Section 2.2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment and reagents. Inspect containers of this compound for any signs of damage or leakage.

-

-

Handling:

-

Cleanup and Waste Disposal:

-

Decontaminate all surfaces and equipment that have come into contact with this compound.

-

Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled hazardous waste container.[8]

-

Dispose of waste in accordance with local, state, and federal regulations.[8]

-

Storage and Incompatibility

Proper storage of this compound is critical to maintaining its stability and preventing hazardous situations.

4.1. Storage Conditions

Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[8][9] The storage area should be away from sources of heat, sparks, and open flames.[6] Keep containers tightly closed to prevent the escape of vapors and contact with moisture.[6]

4.2. Incompatible Materials

Segregate this compound from the following incompatible materials:

-

Strong Oxidizing Agents: Can cause a violent, exothermic reaction.[8]

-

Strong Acids: Incompatible and can lead to hazardous reactions.[8]

-

Metals and Metal Compounds: May induce polymerization.[8]

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is crucial.

5.1. Accidental Release

-

Minor Spills:

-

Major Spills:

5.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

5.3. Fire Fighting Measures

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6] A water mist may be used to cool closed containers.[6]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

-

Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides will be released.[6][8]

Conclusion

This compound is an invaluable reagent in modern chemical synthesis. Its effective and safe use hinges on a comprehensive understanding of its properties and a disciplined approach to safety. By implementing the engineering controls, personal protective equipment, and handling and storage protocols outlined in this guide, researchers can mitigate the inherent risks and continue to innovate responsibly.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Fisher Scientific. (2023, September 22). This compound SAFETY DATA SHEET. Retrieved from [Link]

-

Journal of the Chemical Society C: Organic. (1971). Polyfluoroarenes. Part XVII. Some reactions of this compound. Retrieved from [Link]

-

RSC Publishing. (1971). Polyfluoroarenes. Part XVIP Some Reactions of this compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]

-

University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7F5N | CID 69882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ie [fishersci.ie]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]